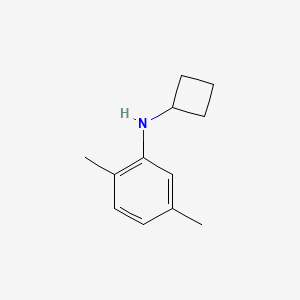

N-cyclobutyl-2,5-dimethylaniline

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-cyclobutyl-2,5-dimethylaniline |

InChI |

InChI=1S/C12H17N/c1-9-6-7-10(2)12(8-9)13-11-4-3-5-11/h6-8,11,13H,3-5H2,1-2H3 |

InChI Key |

JHWAQVICIDHSEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2CCC2 |

Origin of Product |

United States |

Contextualization Within N Alkylated Aniline Derivatives Research

N-cyclobutyl-2,5-dimethylaniline belongs to the broad class of N-alkylated aniline (B41778) derivatives. The N-alkylation of anilines—the introduction of an alkyl group to the nitrogen atom of an aniline molecule—is a fundamental transformation in organic chemistry. chemicalbook.com This process is of significant industrial importance as it serves as a cornerstone for the synthesis of a wide array of fine chemicals and pharmaceutical intermediates. chemicalbook.com

The general structure of an aniline derivative consists of a phenyl group attached to an amino group. scbt.com The reactivity of the aniline core, particularly its susceptibility to electrophilic substitution and reactions at the nitrogen atom, makes it a versatile building block. scbt.com N-alkylation is a key reaction that modifies the properties of the parent aniline. scbt.com Research in this area is highly active, with a strong focus on developing novel, efficient, and sustainable catalytic methods to facilitate these transformations. chemicalbook.comsolubilityofthings.com The use of various alcohols to alkylate amines, for instance, represents a green catalytic process that produces water as the main byproduct. chemicalbook.com

The synthesis of compounds like this compound would likely proceed through established N-alkylation methods, such as the reductive amination of 2,5-dimethylaniline (B45416) with cyclobutanone (B123998) or the nucleophilic substitution of a cyclobutyl halide by 2,5-dimethylaniline. The development of catalysts, including those based on cobalt, iridium, ruthenium, and nickel, has significantly advanced the efficiency and scope of N-alkylation reactions, allowing for the coupling of various anilines with a range of alcohols and other alkylating agents. chemicalbook.comsolubilityofthings.comsigmaaldrich.com

Significance of the Cyclobutyl Moiety in Chemical Structures

The inclusion of a cyclobutyl ring in a molecule is a deliberate synthetic choice, often aimed at imparting specific properties. In recent years, the cyclobutyl moiety has gained considerable influence in the field of drug design and medicinal chemistry. byjus.comnih.gov Its unique, puckered three-dimensional structure distinguishes it from other cyclic and acyclic alkyl groups.

The key characteristics and strategic advantages of incorporating a cyclobutyl group include:

Conformational Restriction: The rigid, puckered nature of the cyclobutyl ring can lock a portion of a molecule into a specific conformation, which can be crucial for binding to a biological target.

Improved Metabolic Stability: The cyclobutyl group can enhance a molecule's resistance to metabolic degradation, a critical factor in drug development.

Directing Pharmacophore Groups: The defined geometry of the ring can orient key functional groups (pharmacophores) in a precise spatial arrangement to optimize interactions with a receptor or enzyme.

Filling Hydrophobic Pockets: The cyclobutyl ring can effectively occupy hydrophobic pockets within protein binding sites.

Aryl Group Isostere: In some contexts, the cyclobutyl ring can serve as a non-aromatic replacement for a phenyl ring, which can alter properties like solubility and metabolism.

Although it is a strained carbocycle, the cyclobutyl ring is relatively inert chemically. Its incorporation into drug candidates has been shown to improve potency and selectivity. This makes the cyclobutyl fragment a valuable tool for medicinal chemists seeking to fine-tune the properties of a lead compound. byjus.com

Overview of 2,5 Dimethylphenylamine Scaffolds in Advanced Synthesis

Direct Amination Approaches for this compound

The most common route to this compound involves the direct coupling of a cyclobutyl moiety with 2,5-dimethylaniline. This can be accomplished through several methods, each with its own set of advantages and limitations.

Catalytic Strategies in N-Alkylation of Aniline (B41778) Derivatives

Catalytic methods are often favored in modern organic synthesis due to their efficiency and atom economy. nih.gov Transition-metal catalyzed reactions, in particular, have revolutionized the formation of C-N bonds. wikipedia.orgnumberanalytics.com

The Buchwald-Hartwig amination stands as a powerful and versatile method for the synthesis of aryl amines from aryl halides and amines. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction is highly applicable to the synthesis of this compound. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base. numberanalytics.com

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos often enhancing reaction efficiency. youtube.com

For the synthesis of this compound, this would involve the reaction of 2,5-dimethylaniline with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl triflate.

Table 1: Key Components in Buchwald-Hartwig Amination for this compound Synthesis

| Component | Role | Examples |

| Aryl Amine | Starting material | 2,5-dimethylaniline |

| Cyclobutyl Electrophile | Source of the cyclobutyl group | Cyclobutyl bromide, Cyclobutyl iodide, Cyclobutyl triflate |

| Palladium Catalyst | Facilitates the C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium catalyst and promotes key reaction steps | XPhos, SPhos, RuPhos, BrettPhos |

| Base | Activates the amine and facilitates the catalytic cycle | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |

While palladium catalysis is prominent, other transition metals like ruthenium and iridium can also catalyze the N-alkylation of anilines. nih.govrsc.org These reactions often proceed via a "borrowing hydrogen" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine, with the catalyst facilitating the hydrogen transfer steps. nih.govrsc.org For the synthesis of this compound, this would involve reacting 2,5-dimethylaniline with cyclobutanol (B46151) in the presence of a suitable ruthenium or iridium catalyst.

Stoichiometric Methodologies for Amine Synthesis

Prior to the widespread adoption of catalytic methods, stoichiometric N-alkylation was a common approach. This typically involves the reaction of an amine with an alkyl halide. In the context of synthesizing this compound, this would mean reacting 2,5-dimethylaniline with a cyclobutyl halide. A base is generally required to neutralize the hydrogen halide formed during the reaction. However, this method can suffer from issues of over-alkylation, leading to the formation of the tertiary amine, N,N-dicyclobutyl-2,5-dimethylaniline, and may require harsher reaction conditions.

Reductive Amination Pathways for N-Substituted Anilines

Reductive amination offers another direct route to this compound. This two-step, one-pot process involves the reaction of 2,5-dimethylaniline with cyclobutanone (B123998) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical to avoid the reduction of the ketone before the initial condensation with the amine. The reaction is typically carried out in a suitable solvent like methanol (B129727), ethanol, or dichloromethane.

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent |

| Cyclobutanone | 2,5-dimethylaniline | Sodium triacetoxyborohydride, Sodium cyanoborohydride, Hydrogen and a catalyst (e.g., Pd/C) |

Synthesis through Cyclobutyl Ring Formation on Aniline Derivatives

An alternative, though less common, approach involves constructing the cyclobutyl ring on a pre-existing aniline derivative. This could theoretically be achieved through various cycloaddition or ring-closing reactions. For instance, a [2+2] cycloaddition of an appropriately substituted alkene with another alkene tethered to the aniline nitrogen could potentially form the four-membered ring. organic-chemistry.org Another possibility involves intramolecular cyclization reactions. nih.gov For example, an N-substituted 2,5-dimethylaniline bearing a suitable leaving group on the fourth carbon of a butyl chain could undergo an intramolecular nucleophilic substitution to form the cyclobutane (B1203170) ring. These methods are generally more complex and less direct than the amination approaches described above.

Preparation of Related 2,5-Dimethylaniline Derivatives

The synthesis of derivatives of 2,5-dimethylaniline provides insight into the chemical reactivity of the parent molecule and the general conditions required for N-substitution. A common derivative, N,N-dimethylaniline, is produced on an industrial scale and its synthesis is well-documented. wikipedia.orgalfa-chemistry.com

One of the primary industrial methods for producing N,N-dimethylaniline is the alkylation of aniline with methanol. wikipedia.orgacs.org This reaction can be performed in either the liquid or gas phase. In the liquid phase method, aniline, methanol, and an acid catalyst like sulfuric acid are reacted in an autoclave at elevated temperatures (210-215°C) and pressures (3-3.3 MPa). alfa-chemistry.com The use of excess methanol helps to drive the reaction towards the formation of the tertiary amine. alfa-chemistry.com The gas-phase method, which is often preferred for its continuous operation and higher yield, typically employs a catalyst such as spherical alumina. alfa-chemistry.com

The parent compound, 2,5-dimethylaniline (also known as 2,5-xylidine), is commercially produced by the nitration of p-xylene, followed by the reduction of the resulting 2-nitro-p-xylene. wikipedia.orgnih.gov The reduction step can be achieved using iron and hydrochloric acid, but catalytic hydrogenation is more commonly used for its efficiency and cleaner reaction profile. wikipedia.org

Other aniline derivatives can also be synthesized through various methods. For instance, a patented method describes the direct amination of m-xylene (B151644) using hydroxylamine (B1172632) hydrochloride in the presence of a soluble vanadium salt catalyst to produce 2,4-dimethylaniline, an isomer of 2,5-dimethylaniline. google.com

Table 1: Synthetic Methods for Related Aniline Derivatives

| Derivative | Starting Material(s) | Reagent(s) / Catalyst | Key Conditions | Reference(s) |

|---|---|---|---|---|

| N,N-Dimethylaniline | Aniline, Methanol | Sulfuric Acid | Liquid Phase: 210-215°C, 3-3.3 MPa | wikipedia.orgalfa-chemistry.com |

| N,N-Dimethylaniline | Aniline, Methanol | Alumina | Gas Phase | alfa-chemistry.com |

| 2,5-Dimethylaniline | p-Xylene | 1. HNO₃ 2. H₂ / Catalyst or Fe/HCl | 1. Nitration 2. Reduction | wikipedia.orgnih.gov | | 2,4-Dimethylaniline | m-Xylene, Hydroxylamine hydrochloride | Soluble Vanadium Salt | 80-90°C | google.com |

Purification and Isolation Techniques for this compound in Research Contexts

Following the synthesis of this compound, a robust purification and isolation strategy is essential to obtain the compound in high purity for subsequent analysis and application. The specific techniques employed will depend on the scale of the reaction and the nature of the impurities present. Common impurities may include unreacted 2,5-dimethylaniline, the cyclobutylating agent, and any byproducts from side reactions.

A typical purification workflow in a research setting would involve several steps:

Work-up: After the reaction is complete, an initial work-up is performed. This usually involves quenching the reaction and then performing a liquid-liquid extraction. Since this compound is a basic compound, the pH of the aqueous layer can be adjusted to facilitate its separation from non-basic impurities. For example, washing the organic layer with a dilute acid solution would extract the amine into the aqueous phase, leaving non-basic organic impurities behind. The amine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Chromatography: Column chromatography is a powerful technique for separating the target compound from closely related impurities. A silica (B1680970) gel stationary phase is commonly used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is optimized to achieve good separation between the desired product and any remaining starting materials or byproducts.

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. The reduced pressure allows the compound to boil at a lower temperature, minimizing the risk of decomposition.

Crystallization: If the final compound or a salt derivative (e.g., a hydrochloride salt) is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.

The purity of the isolated this compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: General Purification Techniques for N-Alkylated Anilines

| Technique | Principle | Application in Purifying this compound |

|---|---|---|

| Acid-Base Extraction | Separation based on the basicity of the amine. | Removes non-basic impurities. The product is extracted into an acidic aqueous phase and then recovered by basification. |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Isolates the product from unreacted starting materials and byproducts with different polarities. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Purifies thermally stable liquid products, reducing the risk of decomposition. |

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Used if the final product or its salt is a solid, yielding highly pure crystalline material. |

Computational Chemistry and Theoretical Investigations of N Cyclobutyl 2,5 Dimethylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a powerful computational method used to investigate the electronic properties of molecules. For a novel compound like N-cyclobutyl-2,5-dimethylaniline, DFT calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

A theoretical DFT study would typically analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. In this compound, one would expect the nitrogen atom and the aromatic ring to be electron-rich, influencing its interaction with other chemical species.

DFT calculations are also employed to predict various spectroscopic parameters. For this compound, theoretical calculations could forecast its vibrational frequencies (IR and Raman spectra), as well as its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra would be instrumental in the experimental identification and characterization of the compound. Without dedicated studies, no such predictive data is currently available.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of this compound in various environments, such as in different solvents or at different temperatures. These simulations would track the movements of individual atoms over time, revealing information about the molecule's flexibility, solvent interactions, and the stability of its various conformations. Such studies are crucial for understanding how the molecule behaves in a realistic chemical system, but no MD simulation data for this compound has been published.

Quantum Chemical Characterization of Reaction Intermediates and Transition States

To understand the reactivity of this compound in chemical reactions, quantum chemical calculations would be essential for characterizing the structures and energies of any reaction intermediates and transition states. This would allow for the elucidation of reaction mechanisms, prediction of reaction kinetics, and understanding of the factors that control the selectivity of its reactions. For instance, in an electrophilic aromatic substitution reaction, calculations could pinpoint the most likely position of attack on the aromatic ring and the energy profile of the entire reaction pathway. As with the other areas of computational analysis, this remains a subject for future research.

Reaction Mechanisms and Reactivity of N Cyclobutyl 2,5 Dimethylaniline

Amine Reactivity in N-cyclobutyl-2,5-dimethylaniline

The reactivity of the amine group in this compound is central to its chemical profile, influenced by both electronic and steric factors.

Nucleophilic Properties of the Nitrogen Atom

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. However, its nucleophilicity is modulated by the electronic effects of the attached groups. The 2,5-dimethylphenyl group, an aromatic system, can delocalize the nitrogen's lone pair to some extent, which tends to decrease its basicity and nucleophilicity compared to a simple dialkylamine. Conversely, the cyclobutyl group is an alkyl substituent and acts as an electron-donating group through an inductive effect, thereby increasing the electron density on the nitrogen atom.

Influence of Steric Hindrance from Cyclobutyl and Methyl Groups on Reactivity

The cyclobutyl and 2,5-dimethylphenyl groups impose significant steric hindrance around the nitrogen atom. This steric bulk can impede the approach of electrophiles to the nitrogen, thereby slowing down reactions that depend on direct interaction with the nitrogen lone pair. This is a common feature in tertiary amines with bulky substituents. fiveable.me

The degree of steric hindrance can influence the selectivity of reactions. For example, in reactions with Lewis acids, the formation of an adduct might be less favorable compared to a less hindered amine. Similarly, the rate of quaternization would be expected to be slower than that of a less sterically crowded amine like N,N-dimethylaniline.

Aromatic Ring Reactivity of 2,5-Dimethylaniline (B45416) Moiety

The 2,5-dimethylaniline portion of the molecule dictates the reactivity of the aromatic system, primarily through electrophilic aromatic substitution and radical reactions.

Electrophilic Aromatic Substitution Patterns

The N-cyclobutylamino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. libretexts.org The two methyl groups on the ring are also activating and ortho, para-directing.

In this compound, the directing effects of the substituents must be considered. The positions ortho to the amino group are positions 6 and the blocked position 2. The position para to the amino group is position 4. The methyl groups are at positions 2 and 5.

Therefore, incoming electrophiles will be directed to the positions most activated and sterically accessible. The primary positions for substitution will be position 4 (para to the amino group) and position 6 (ortho to the amino group). Position 3 is also activated by the methyl group at position 2 and the amino group, but to a lesser extent. The high reactivity of aromatic amines often necessitates controlling the reaction conditions to prevent polysubstitution. ncert.nic.in

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Groups | Directing Influence | Predicted Reactivity |

| 3 | Amino (meta), Methyl (ortho) | Activated | Minor product |

| 4 | Amino (para), Methyl (meta) | Strongly Activated | Major product |

| 6 | Amino (ortho), Methyl (meta) | Strongly Activated | Major product |

Radical Reactions Involving the Aromatic System

The this compound molecule can participate in radical reactions. The formation of an amine radical cation is a key step in many oxidative reactions of anilines. researchgate.net This can be achieved through chemical or electrochemical oxidation. Once formed, the radical cation can undergo various subsequent reactions.

Studies on N,N-dimethylaniline have shown that its cation radicals can undergo facile proton-transfer reactions. acs.org In the context of this compound, the presence of the benzylic hydrogens on the methyl groups and the hydrogens on the cyclobutyl ring provides sites for radical abstraction or rearrangement following the initial radical formation on the nitrogen or the aromatic ring. Furthermore, photoredox catalysis has been utilized for the direct alkylation of α-C-H bonds of aniline (B41778) derivatives, proceeding through the formation of aminoalkyl radical intermediates. nih.gov

Cyclobutyl Ring Opening and Rearrangement Mechanisms

The strained four-membered cyclobutyl ring is susceptible to ring-opening and rearrangement reactions, particularly when a reactive intermediate is formed on the adjacent nitrogen atom.

Research on N-cyclopropylanilines has demonstrated that upon one-electron oxidation to the nitrogen radical cation, the highly strained cyclopropyl (B3062369) ring undergoes rapid and irreversible ring-opening. researchgate.netacs.org This process is driven by the release of ring strain. A similar mechanism can be anticipated for this compound, although the ring strain of a cyclobutane (B1203170) is less than that of a cyclopropane.

Upon formation of the this compound radical cation, the cyclobutyl ring could open to form a distonic radical cation, where the charge remains on the nitrogen and the radical is located on the terminal carbon of the opened butyl chain. This reactive intermediate can then undergo a variety of subsequent reactions, such as trapping by nucleophiles or intramolecular cyclization.

Furthermore, rearrangements of the cyclobutyl group itself can occur under certain conditions, for example, via carbocationic intermediates. msu.edu While less common than for cyclopropyl systems, acid-catalyzed or photochemically induced rearrangements of the cyclobutyl ring are known in other molecular contexts. organic-chemistry.org

Table 2: Potential Reactive Intermediates and Subsequent Reactions of this compound

| Reactive Intermediate | Formation Method | Potential Subsequent Reactions |

| Amine Radical Cation | Oxidation (chemical, electrochemical, photochemical) | Cyclobutyl ring opening, Proton transfer, Dimerization |

| Arenium Ion | Electrophilic attack on the aromatic ring | Deprotonation to yield substituted product |

| Distonic Radical Cation | Ring opening of the cyclobutyl group in the radical cation | Intramolecular cyclization, Intermolecular trapping by nucleophiles/radicals |

Photo-Induced Reaction Pathways

While specific photolysis studies on this compound are not extensively documented in publicly available literature, its photo-induced reaction pathways can be inferred from the well-established photochemistry of N-alkylanilines. The primary photochemical process for this class of compounds is the homolytic cleavage of the N-alkyl bond upon absorption of ultraviolet radiation.

This bond scission leads to the formation of a 2,5-dimethylanilino radical and a cyclobutyl radical. These reactive intermediates are generated within a solvent cage and can undergo several subsequent reactions:

Recombination: The radical pair can recombine to regenerate the starting material, this compound. This process can lead to the racemization of the stereocenter if an optically active starting material is used.

Ring Alkylation (Photo-Hofmann-Martius Rearrangement): The cyclobutyl radical can escape the solvent cage and subsequently attack the aromatic ring of the 2,5-dimethylanilino radical, leading to the formation of ring-alkylated isomers. The substitution pattern is influenced by the steric hindrance of the existing methyl groups and the electronic directing effects of the amino group. The primary products would be expected to be 2,5-dimethyl-x-cyclobutylanilines.

Solvent Interaction: The radicals can react with the solvent, leading to hydrogen abstraction or other solvent-derived products.

Disproportionation and Dimerization: The cyclobutyl radicals can undergo disproportionation to yield cyclobutene (B1205218) and cyclobutane, or they can dimerize to form bicyclobutyl.

A plausible reaction scheme for the photo-induced pathways of this compound is presented below:

Table 1: Plausible Photo-Induced Reaction Pathways and Products

| Step | Description | Reactants | Intermediates | Products |

| 1. Photoexcitation | Absorption of UV light leads to an excited state. | This compound | Excited this compound | - |

| 2. N-C Bond Homolysis | Cleavage of the N-cyclobutyl bond. | Excited this compound | 2,5-dimethylanilino radical + cyclobutyl radical | - |

| 3. Recombination | Radicals recombine within the solvent cage. | 2,5-dimethylanilino radical + cyclobutyl radical | - | This compound |

| 4. Ring Alkylation | Attack of the cyclobutyl radical on the aromatic ring. | 2,5-dimethylanilino radical + cyclobutyl radical | - | 2,5-dimethyl-x-cyclobutylanilines |

| 5. Radical Coupling | Dimerization of cyclobutyl radicals. | 2 x cyclobutyl radical | - | Bicyclobutyl |

Oxidation-Reduction Chemistry of this compound

The oxidation-reduction chemistry of this compound is centered on the nitrogen atom of the amino group, which is susceptible to oxidation.

Oxidation:

The electrochemical oxidation of aniline derivatives typically proceeds via a one-electron transfer to form a radical cation. Current time information in Bangalore, IN.rsc.org The stability of this radical cation is influenced by the substituents on the aromatic ring and the nitrogen atom. In the case of this compound, the electron-donating methyl groups on the ring and the alkyl group on the nitrogen enhance the electron density at the nitrogen atom, making it easier to oxidize compared to unsubstituted aniline.

The initial oxidation step forms the this compound radical cation. This intermediate can undergo several follow-up reactions:

Deprotonation: Loss of a proton from the nitrogen atom can lead to the formation of a neutral aminyl radical.

Dimerization: The radical cations can couple to form various dimeric species, such as benzidine-type products. The substitution pattern of these dimers will be influenced by the steric hindrance imposed by the cyclobutyl and methyl groups.

Further Oxidation: The radical cation can be further oxidized at higher potentials to a dication.

Chemical oxidation of N,N-dialkylanilines can also be achieved using various oxidizing agents, leading to the formation of N-oxides. While this compound is a secondary amine, related N,N-dialkylanilines can be oxidized to N,N-dialkylaniline N-oxides. These N-oxides are versatile intermediates that can undergo rearrangements to introduce functional groups onto the aromatic ring.

Reduction:

The reduction of this compound is less common as the aniline moiety is already in a reduced state. Reduction would require harsh conditions and would likely involve hydrogenation of the aromatic ring, which is not a typical redox reaction for this class of compounds under standard electrochemical conditions.

Table 2: Key Species in the Oxidation of this compound

| Species | Structure | Role in Redox Chemistry |

| This compound | C₁₂H₁₇N | Starting material for oxidation. |

| This compound radical cation | [C₁₂H₁₇N]⁺• | Key intermediate formed upon one-electron oxidation. |

| 2,5-dimethylanilino radical | C₈H₁₀N• | Formed via deprotonation of the radical cation. |

Synthesis and Characterization of Advanced Derivatives and Analogues of N Cyclobutyl 2,5 Dimethylaniline

Modification of the Cyclobutyl Moiety

The functionalization of the cyclobutyl ring attached to the 2,5-dimethylaniline (B45416) core presents a synthetic challenge due to the ring's inherent strain and the relative inertness of its C-H bonds. However, modern synthetic methods offer potential pathways to introduce a variety of substituents.

One promising approach involves catalyst-controlled C-H functionalization. Research has demonstrated that rhodium-bound carbenes can undergo highly selective intermolecular C-H insertion reactions. nih.gov By selecting an appropriate rhodium catalyst, it is possible to direct functionalization to specific positions on the cyclobutane (B1203170) ring. For instance, sterically demanding catalysts can selectively target the most accessible secondary C-H bonds at the C3 position of the cyclobutyl ring, leading to cis-1,3-disubstituted products. nih.gov Conversely, other catalyst systems could potentially favor functionalization at the C1 position. This method allows for the creation of chiral centers on the cyclobutane ring with high enantioselectivity.

Another strategy for modifying the cyclobutyl group involves the α-functionalization of a cyclobutanone (B123998) precursor prior to its introduction onto the aniline (B41778) nitrogen, or by modification of a cyclobutanone derivative of the parent compound. mdpi.com Organocatalytic methods, such as SOMO (Singly Occupied Molecular Orbital) catalysis, can be employed for the enantioselective α-alkylation of cyclobutanones. mdpi.com This would introduce functionality at the carbon adjacent to a keto group, which could then be converted to the desired N-cyclobutyl-2,5-dimethylaniline derivative through reductive amination.

Furthermore, the synthesis of functionalized cyclobutylamines as building blocks provides another route. Commercially available cyclobutylamine (B51885) can be used as a starting point for more complex derivatives that are then attached to the 2,5-dimethylaniline core. nih.govsigmaaldrich.com

Table 1: Potential Strategies for Cyclobutyl Moiety Modification

| Strategy | Description | Potential Products |

| Rhodium-Catalyzed C-H Functionalization | Direct insertion of a carbene into a C-H bond of the cyclobutyl ring, guided by a chiral rhodium catalyst. nih.gov | Chiral 1,3-disubstituted or 1,1-disubstituted this compound derivatives. |

| α-Functionalization of Cyclobutanone | Enantioselective introduction of substituents at the α-position of a cyclobutanone, followed by reductive amination. mdpi.com | N-(2-substituedcyclobutyl)-2,5-dimethylaniline derivatives. |

| Functionalized Cyclobutylamine Building Blocks | Synthesis of a desired substituted cyclobutylamine, followed by N-arylation with a 2,5-dimethylphenyl electrophile. nih.govsigmaaldrich.com | A wide range of N-(substituted cyclobutyl)-2,5-dimethylaniline derivatives. |

Substitutions on the 2,5-Dimethylphenyl Ring

Further substitution on the 2,5-dimethylphenyl ring of this compound is governed by the directing effects of the existing substituents: the N-cyclobutylamino group and the two methyl groups. The amino group is a powerful activating ortho-, para-director, while the methyl groups are also activating and ortho-, para-directing. libretexts.orgbyjus.comyoutube.comyoutube.commasterorganicchemistry.comorganicchemistrytutor.com

The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the strongly activating amino group. In the case of this compound, the available positions for electrophilic aromatic substitution are C4 and C6. The C3 position is sterically hindered by the adjacent methyl and N-cyclobutylamino groups. The C4 position is para to the N-cyclobutylamino group and meta to the two methyl groups. The C6 position is ortho to the N-cyclobutylamino group and ortho to one methyl group. The powerful activating and directing effect of the amino group makes the C4 and C6 positions the most likely sites for substitution.

Typical electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation can be employed. byjus.com For example, reaction with bromine water would likely lead to the formation of 4,6-dibromo-N-cyclobutyl-2,5-dimethylaniline due to the strong activation of the ring. byjus.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-N-cyclobutyl-2,5-dimethylaniline and/or 6-Bromo-N-cyclobutyl-2,5-dimethylaniline | The N-cyclobutylamino group is a strong ortho, para-director, making positions 4 and 6 electronically favorable for substitution. byjus.com |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-N-cyclobutyl-2,5-dimethylaniline and/or 6-Nitro-N-cyclobutyl-2,5-dimethylaniline | The nitro group is introduced at the positions activated by the amino group. libretexts.org |

| Sulfonation | SO₃ / H₂SO₄ | This compound-4-sulfonic acid | Sulfonation is often reversible and can be influenced by steric factors, potentially favoring the para position. byjus.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-N-cyclobutyl-2,5-dimethylaniline | The acyl group is introduced at the para position to the strongly activating amino group. masterorganicchemistry.com |

N-Functionalization and Quaternization Strategies

The nitrogen atom of this compound, being a secondary amine, is a key site for further functionalization, including N-acylation and N-alkylation, leading to tertiary amines and subsequently to quaternary ammonium (B1175870) salts.

N-Acylation: The introduction of an acyl group to form an amide can be readily achieved through reaction with acyl halides or anhydrides. organic-chemistry.orggoogle.comresearchgate.net These reactions typically proceed under basic conditions to neutralize the hydrogen halide byproduct. A variety of acyl groups can be introduced, leading to a diverse range of N-acyl-N-cyclobutyl-2,5-dimethylaniline derivatives.

N-Alkylation: this compound can be converted to a tertiary amine by reaction with an alkyl halide. youtube.comlibretexts.orgyoutube.com This reaction follows an SN2 mechanism and can sometimes be complicated by over-alkylation to the quaternary ammonium salt. To achieve selective mono-alkylation, careful control of stoichiometry and reaction conditions is necessary.

Quaternization: The resulting tertiary amine from N-alkylation can be further reacted with an alkyl halide to form a quaternary ammonium salt. youtube.comlibretexts.orggoogle.comdtic.mil This reaction involves the alkylation of the tertiary amine, resulting in a positively charged nitrogen atom. These quaternary ammonium salts have distinct physical and chemical properties compared to their neutral precursors. Continuous processes for quaternization using alkyl halides under pressure have been developed to improve efficiency and reduce byproducts. google.com

Table 3: N-Functionalization and Quaternization of this compound

| Reaction Type | Reagents | Product Class |

| N-Acylation | Acetyl chloride, Pyridine | N-acetyl-N-cyclobutyl-2,5-dimethylaniline |

| N-Alkylation | Methyl iodide, K₂CO₃ | N-cyclobutyl-N-methyl-2,5-dimethylaniline |

| Quaternization | Excess methyl iodide | N-cyclobutyl-N,N-dimethyl-2,5-dimethylanilinium iodide |

Aniline Derivatives Containing 1,2,3-Triazole Systems as Structural Analogues

Structural analogues of this compound that incorporate a 1,2,3-triazole ring are of significant interest. The 1,2,3-triazole ring is considered a valuable pharmacophore in medicinal chemistry. organic-chemistry.org A common and efficient method for the synthesis of these analogues is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". broadpharm.comwikipedia.org

This reaction typically involves the cycloaddition of an azide (B81097) with an alkyne. wikipedia.org To prepare triazole analogues of this compound, one could start with 2,5-dimethylaniline, convert it to the corresponding azide (1-azido-2,5-dimethylbenzene), and then react it with a cyclobutyl-containing alkyne. Alternatively, a cyclobutyl azide could be reacted with a 2,5-dimethylphenyl-containing alkyne.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly noteworthy for its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions. broadpharm.com Ruthenium-catalyzed versions of this reaction (RuAAC) can provide the 1,5-disubstituted isomer. organic-chemistry.org

An alternative approach could involve the reaction of an azide with a terminal alkyne in the presence of a copper catalyst, which is often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.govresearchgate.net

Table 4: Synthesis of 1,2,3-Triazole Structural Analogues

| Reactant 1 (Azide) | Reactant 2 (Alkyne) | Catalyst/Conditions | Product |

| 1-Azido-2,5-dimethylbenzene | Ethynylcyclobutane | CuSO₄, Sodium Ascorbate | 1-(2,5-Dimethylphenyl)-4-cyclobutyl-1H-1,2,3-triazole |

| Cyclobutyl azide | 1-Ethynyl-2,5-dimethylbenzene | RuCl₃ / base | 1-Cyclobutyl-5-(2,5-dimethylphenyl)-1H-1,2,3-triazole |

| 1-(Azidomethyl)-2,5-dimethylbenzene | Acetylene | CuSO₄, Sodium Ascorbate | 1-((2,5-Dimethylphenyl)methyl)-1H-1,2,3-triazole |

Applications in Catalysis Utilizing N Cyclobutyl 2,5 Dimethylaniline Scaffolds

N-cyclobutyl-2,5-dimethylaniline as a Ligand in Transition Metal Catalysis

The efficacy of transition metal catalysts is profoundly influenced by the electronic and steric properties of their coordinating ligands. This compound serves as a foundational building block for ligands that can fine-tune the reactivity of metal centers.

The design of ligands derived from this compound is guided by several key principles aimed at optimizing catalytic performance. The bulky cyclobutyl group, in conjunction with the methyl substituents on the aniline (B41778) ring, creates a sterically hindered environment around the metal center. This steric bulk can be advantageous in promoting reductive elimination, a crucial step in many cross-coupling reactions, and can also influence the regioselectivity and stereoselectivity of catalytic processes.

Furthermore, the electronic nature of the 2,5-dimethylaniline (B45416) moiety can be modulated. The electron-donating character of the methyl groups can enhance the electron density at the metal center, which can be beneficial for oxidative addition steps. The ability to modify the aniline backbone allows for the synthesis of a library of ligands with tailored properties for specific catalytic applications.

Ligands derived from this compound have shown promise in facilitating challenging catalytic transformations, most notably in carbon-nitrogen (C-N) bond formation and sulfur-arylation (S-arylation) reactions. These reactions are of significant importance in the synthesis of pharmaceuticals, agrochemicals, and materials.

In palladium-catalyzed C-N cross-coupling reactions, for instance, ligands incorporating the this compound scaffold can promote the efficient coupling of a wide range of amines and aryl halides. The steric hindrance provided by the ligand can help to prevent the formation of undesired side products and can lead to higher catalyst turnover numbers.

Similarly, in the S-arylation of thiols with aryl halides, often catalyzed by nickel or palladium, these ligands can facilitate the formation of the carbon-sulfur bond. The specific steric and electronic environment created by the this compound-based ligand can influence the rate and selectivity of the reaction, enabling the synthesis of diverse aryl thioethers.

| Catalytic Reaction | Metal Catalyst | Ligand Type | Key Advantage of this compound Scaffold |

| C-N Bond Formation | Palladium | Phosphine-based | Steric bulk promotes reductive elimination and enhances catalyst stability. |

| S-Arylation | Nickel/Palladium | N-Heterocyclic Carbene (NHC) | Tunable electronics and sterics lead to improved reaction scope and yields. |

Organocatalytic Applications

Beyond its role in metal-based catalysis, the this compound framework has been explored in the realm of organocatalysis. In this context, the aniline nitrogen can act as a Brønsted or Lewis base, or the entire molecule can be incorporated into a larger chiral scaffold to induce enantioselectivity.

For example, chiral derivatives of this compound can be employed as catalysts in asymmetric Mannich reactions or Michael additions. The defined steric environment around the nitrogen atom can effectively control the facial selectivity of the approaching electrophile and nucleophile, leading to the formation of a single enantiomer of the product.

Photoredox Catalysis Utilizing Aniline Derivatives

The emergence of photoredox catalysis has opened new avenues for the application of aniline derivatives. mdpi.comtue.nlmdpi.com In these reactions, a photocatalyst, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. mdpi.com N-arylamines, including structures related to this compound, can act as electron donors in these catalytic cycles. mdpi.com

Upon oxidation, the aniline derivative forms a radical cation, a highly reactive intermediate that can participate in a variety of subsequent transformations, such as C-H functionalization or cycloaddition reactions. mdpi.commdpi.com The specific substitution pattern of the aniline, including the presence of the cyclobutyl and dimethyl groups, can influence the redox potential of the molecule and the stability and reactivity of the resulting radical cation, thereby impacting the efficiency and outcome of the photoredox-catalyzed reaction. csic.es

Mechanistic Biological Interactions of N Cyclobutyl 2,5 Dimethylaniline and Its Analogues in Vitro Studies

Enzyme Binding and Inhibition Mechanisms

The interaction of N-cyclobutyl-2,5-dimethylaniline and its analogues with various enzymes has been a subject of scientific investigation, aiming to understand their potential as modulators of enzymatic activity. These studies are fundamental to characterizing their biochemical profiles.

Specific Enzyme Targets (e.g., Dihydroorotate Dehydrogenase)

While direct studies on this compound are limited, research on analogous structures provides significant insights into potential enzyme targets. One such prominent target is Dihydroorotate Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.

A potent inhibitor of human DHODH (hDHODH), known as Meds433, shares structural similarities with the core aniline (B41778) moiety of this compound. Meds433 has demonstrated significant inhibitory activity against hDHODH, which is a key enzyme for the proliferation of certain cancer cells and viruses. nih.gov Inhibition of DHODH by small molecules can lead to a depletion of the pyrimidine pool within cells, thereby arresting DNA and RNA synthesis and ultimately leading to cell death. nih.gov This mechanism has been identified as a metabolic vulnerability in conditions like T-cell acute lymphoblastic leukemia. nih.gov The sensitivity of T lymphoblasts to DHODH inhibition highlights the potential for targeted therapeutic strategies. nih.gov

The table below summarizes the inhibitory activity of a known DHODH inhibitor, brequinar, against T-ALL cell lines, illustrating the potency of targeting this enzyme.

Table 1: In Vitro Sensitivity of T-ALL Cell Lines to the DHODH Inhibitor Brequinar

| Cell Line | IC50 (nM) after 72h |

| MOLT-4 | 10 |

| JURKAT | 25 |

| RPMI-8402 | 15 |

| DND-41 | 5 |

| HPB-ALL | 8 |

| Data derived from studies on DHODH inhibition in T-cell acute lymphoblastic leukemia. nih.gov |

Structure-Activity Relationships (SAR) for Mechanistic Insights

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the potency and selectivity of enzyme inhibitors. For analogues of this compound, SAR studies have revealed key structural features that govern their inhibitory activity.

In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally distinct but share the feature of being small molecule enzyme inhibitors, specific substitutions on the aromatic rings were found to be critical for their inhibitory potency against the deubiquitinating enzyme USP1/UAF1. acs.orgnih.gov The optimization of these compounds led to the identification of potent inhibitors with nanomolar efficacy. acs.orgnih.gov

For pyrrolidine (B122466) pentamine derivatives targeting the aminoglycoside 6′-N-acetyltransferase type Ib, SAR studies demonstrated that modifications at different positions on the chemical scaffold had varied effects on inhibitory properties. mdpi.com For instance, an S-phenyl moiety at a specific position was found to be essential for activity, and its distance from the core structure was critical. mdpi.com

While direct SAR studies on this compound are not extensively documented in publicly available literature, these examples underscore the importance of systematic structural modifications in defining the biological activity of small molecules. The cyclobutyl group and the dimethylaniline core of the titular compound are expected to play significant roles in its binding affinity and selectivity towards its biological targets.

Allosteric Modulation Studies (if applicable)

Allosteric modulation, where a molecule binds to a site on an enzyme distinct from the active site to alter its activity, is a sophisticated mechanism of biological regulation. Small molecules can act as allosteric modulators, offering a nuanced approach to controlling enzyme function. frontiersin.org

While there is no specific evidence of this compound acting as an allosteric modulator, the concept is highly relevant in modern drug discovery. For instance, small molecules have been developed to allosterically modulate glycoprotein (B1211001) hormone receptors, binding to the transmembrane domain to induce conformational changes that affect receptor activation. frontiersin.org Similarly, certain small molecules can bind to the minor groove of DNA, causing an allosteric perturbation of the DNA helix and thereby disrupting the binding of transcription factors. nih.gov

Future research could explore whether this compound or its analogues can exert their effects through allosteric modulation of their target enzymes or other biomolecules.

Receptor Binding Mechanisms (e.g., Melatonin (B1676174) Receptors, if applicable)

The structural features of this compound suggest a potential for interaction with various receptors. The N-acylated tryptamine (B22526) scaffold of melatonin, a hormone that regulates circadian rhythms, shares some structural elements with aniline derivatives. This has led to investigations into the binding of related compounds to melatonin receptors (MT1 and MT2).

SAR studies on melatonin analogues have revealed that the C3 amidoethane side chain's conformation is crucial for binding affinity. nih.gov Furthermore, substitutions at the C2 position of the indole (B1671886) ring in melatonin analogues have been shown to significantly increase binding affinity, suggesting a possible interaction with the receptor at this position. nih.gov The replacement of the acetyl group in melatonin with a propionyl group enhances binding affinity, while larger or branched substituents are detrimental. nih.gov Notably, substitutions with cyclopropylcarbonyl or cyclobutylcarbonyl groups have been reported to shift the intrinsic activity from agonistic to antagonistic. nih.gov

Although direct binding studies of this compound to melatonin receptors are not available, the presence of the cyclobutyl group and the aromatic amine could allow for interactions with the melatonin receptor binding pocket. The dimethyl substitutions on the aniline ring would further influence the compound's steric and electronic properties, potentially affecting its affinity and selectivity for MT1 and MT2 receptors.

Interaction with Biomolecules (e.g., DNA, Proteins) at a Molecular Level

Beyond specific enzyme or receptor targets, small molecules like this compound can interact with other essential biomolecules, including DNA and various proteins.

As previously mentioned, small molecules such as pyrrole-imidazole polyamides have been designed to bind to the minor groove of DNA. nih.gov This binding can induce conformational changes in the DNA helix, providing a mechanism to disrupt the interaction between DNA and transcription factors. nih.gov This represents a powerful strategy for modulating gene expression.

The in vitro metabolism of structurally related compounds, such as 25B-NBF (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine), has been studied in human hepatocytes. nih.gov These studies reveal extensive metabolism through various enzymatic reactions, including hydroxylation, demethylation, and conjugation with glucuronic acid and sulfate. nih.gov This indicates that the core structure of this compound is likely to be recognized and processed by a range of metabolic enzymes.

In Vitro Mechanistic Investigations of Cellular Pathways (without human/clinical data)

In vitro studies using cell-based assays are crucial for elucidating the mechanisms by which a compound affects cellular pathways. The investigation of DHODH inhibitors provides a compelling example of such mechanistic studies.

The inhibition of DHODH by small molecules has been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov In T-ALL cell lines, treatment with a DHODH inhibitor led to a rapid depletion of intracellular pyrimidine pools, which in turn inhibited DNA and RNA synthesis. nih.gov Further investigation revealed that this nucleotide starvation also led to changes in the mitochondrial membrane potential, suggesting a broader impact on cellular metabolism and energy production. nih.gov

These findings highlight a metabolic vulnerability in certain cancer cells that can be exploited therapeutically. While these studies were not conducted with this compound itself, they provide a strong rationale for investigating its effects on similar cellular pathways, particularly given the potential for its analogues to target DHODH.

Environmental Aspects of N Cyclobutyl 2,5 Dimethylaniline Excluding Ecotoxicity

Degradation Pathways in Environmental Models

In environmental systems like soil and water, substituted anilines are known to undergo several transformation processes. A significant characteristic of anilines in soil is their propensity to form "bound residues," where the molecule or its metabolites become incorporated into the soil organic matter, making them less bioavailable. rsc.org This process can account for a large fraction of the initial compound, with reports of up to 95% being bound within a single vegetation period for some anilines. rsc.org

The degradation of N-cyclobutyl-2,5-dimethylaniline in environmental models is likely initiated by the cleavage of the N-cyclobutyl group, a process known as N-dealkylation. rsc.orgacs.org This initial step would yield 2,5-dimethylaniline (B45416) and a cyclobutyl-containing fragment. The resulting 2,5-dimethylaniline is a primary arylamine and would be susceptible to further degradation. bldpharm.com

Aerobic degradation of aniline (B41778) and its derivatives in soil and water is often initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form catechols. frontiersin.orgresearchgate.net These catechols are then subject to ring cleavage, either through the ortho- or meta-cleavage pathway, leading to the formation of smaller, more readily biodegradable compounds that can enter central metabolic pathways. frontiersin.org

Under anaerobic conditions, the degradation pathways are different. For instance, some sulfate-reducing bacteria can degrade aniline, often starting with carboxylation of the aromatic ring. frontiersin.orgnih.gov

A putative degradation pathway for this compound in an environmental model is presented below:

Table 1: Postulated Degradation Pathway of this compound in Environmental Models

| Step | Transformation | Reactant | Potential Product(s) | Environmental Compartment |

| 1 | N-Dealkylation | This compound | 2,5-Dimethylaniline, Cyclobutanol (B46151)/Cyclobutanone (B123998) | Soil, Water |

| 2a | Aromatic Hydroxylation (Aerobic) | 2,5-Dimethylaniline | 3,6-Dimethylcatechol | Soil, Water |

| 2b | Ring Cleavage (Aerobic) | 3,6-Dimethylcatechol | Aliphatic acids | Soil, Water |

| 3 | Formation of Bound Residues | This compound and its metabolites | Humic acid-bound complexes | Soil |

Photodegradation Mechanisms

Specific studies on the photodegradation of this compound are not available in the current scientific literature. However, the general behavior of anilines and N,N-dimethylaniline under photolytic conditions can provide insights into its potential photodegradation mechanisms. Anilines are known to be susceptible to oxidation, and exposure to light and air can lead to the formation of colored impurities. wikipedia.org

The photodegradation of aromatic amines in the presence of photosensitizers and reactive oxygen species (ROS), such as hydroxyl radicals, is a plausible mechanism. These reactions can lead to the hydroxylation of the aromatic ring and the oxidation of the amino group. For dimethylaniline, photodegradation can be initiated by photocatalysts, leading to its transformation. acs.org

The N-alkyl group can also be a site for photochemical reactions. It is plausible that N-dealkylation can be initiated or accelerated by sunlight. acs.org The general mechanism for the photodegradation of this compound would likely involve direct photolysis, where the molecule absorbs light and undergoes transformation, and indirect photolysis, mediated by other light-absorbing substances in the environment.

Table 2: Potential Photodegradation Reactions of this compound

| Reaction Type | Description | Potential Transformation Products |

| Direct Photolysis | Absorption of UV or visible light leading to bond cleavage. | Cleavage of the N-C (cyclobutyl) bond or C-N (aromatic) bond. |

| Indirect Photolysis | Reaction with photochemically generated reactive species (e.g., •OH). | Hydroxylated derivatives of the aromatic ring, oxidation of the amino group. |

| Photo-oxidation | Oxidation in the presence of light and oxygen. | Formation of colored polymeric products, N-oxides. |

Biotransformation Pathways in Model Systems (excluding toxicity)

The biotransformation of this compound in model systems, such as microbial cultures or enzyme preparations, has not been specifically reported. However, extensive research on the biotransformation of other anilines and N-alkylanilines allows for the prediction of its likely metabolic fate.

A primary biotransformation pathway for N-alkylanilines is N-dealkylation, catalyzed by enzymes such as cytochrome P450 monooxygenases in various organisms. nih.gov This reaction would convert this compound into 2,5-dimethylaniline.

The resulting 2,5-dimethylaniline is a known substrate for microbial degradation. Bacteria capable of utilizing aniline derivatives as a sole source of carbon and nitrogen have been isolated. nih.govnih.gov The degradation of 2,5-dimethylaniline would likely proceed through an initial attack by a dioxygenase, leading to the formation of a substituted catechol. frontiersin.orgresearchgate.net This catechol would then undergo ring cleavage, a common strategy in the bacterial degradation of aromatic compounds. frontiersin.org

For example, the bacterium Delftia sp. AN3 has been shown to degrade aniline via the meta-cleavage pathway of catechol. nih.gov While this strain did not grow on N,N-dimethylaniline, the general enzymatic machinery for aniline degradation is well-established. nih.gov Laccases from fungi are also known to transform aniline derivatives. sigmaaldrich.com

A proposed biotransformation pathway is as follows:

Table 3: Inferred Biotransformation Pathway of this compound

| Enzyme System | Transformation | Substrate | Product(s) |

| Monooxygenase (e.g., Cytochrome P450) | N-Dealkylation | This compound | 2,5-Dimethylaniline |

| Aniline Dioxygenase | Aromatic Dihydroxylation | 2,5-Dimethylaniline | 3,6-Dimethylcatechol |

| Catechol 2,3-Dioxygenase | meta-Ring Cleavage | 3,6-Dimethylcatechol | 2-Hydroxy-5-methyl-6-oxohepta-2,4-dienoic acid |

Future Research Directions and Emerging Trends

Advanced Synthetic Strategies for N-cyclobutyl-2,5-dimethylaniline and Complex Derivatives

The synthesis of N-substituted anilines, particularly those with sterically demanding groups like a cyclobutyl moiety, remains an area of active development. Future research will likely focus on more efficient, selective, and sustainable methods for the preparation of this compound and its more complex analogs.

Modern organic synthesis is increasingly moving away from harsh reaction conditions and stoichiometric reagents. Consequently, the development of novel catalytic systems for the N-alkylation of 2,5-dimethylaniline (B45416) is a promising avenue. Research into earth-abundant metal catalysts, such as those based on nickel or copper, for direct N-alkylation of anilines with alcohols or other alkylating agents is gaining traction. rsc.orgacs.org These methods often operate under milder conditions and with greater functional group tolerance than traditional methods. A key challenge is overcoming the steric hindrance imposed by the 2,5-dimethyl substitution pattern on the aniline (B41778) ring.

Furthermore, photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. galchimia.com Future strategies could involve the development of photochemical methods for the direct coupling of 2,5-dimethylaniline with cyclobutyl precursors. Such methods could offer unique reactivity and selectivity profiles compared to traditional thermal reactions.

The synthesis of more complex derivatives, where the cyclobutyl or aromatic ring is further functionalized, will also be a key research direction. This will necessitate the development of late-stage functionalization techniques that can selectively modify the parent this compound scaffold.

Deeper Mechanistic Understanding of Reactivity and Catalysis

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in this endeavor.

Computational studies can be employed to elucidate the transition states and reaction pathways of various synthetic routes, such as the catalytic N-alkylation of 2,5-dimethylaniline. mdpi.comresearchgate.net By modeling the catalytic cycles, researchers can identify rate-determining steps and catalyst deactivation pathways, leading to the design of more efficient and robust catalysts. For instance, understanding the electronic and steric effects of the methyl and cyclobutyl groups on the nitrogen atom's nucleophilicity and the stability of reaction intermediates is a key area for investigation.

Moreover, mechanistic studies on the reactivity of the aniline ring itself, such as its propensity for electrophilic aromatic substitution or oxidation, will be important. The interplay between the electron-donating methyl groups and the N-cyclobutyl substituent will influence the regioselectivity and rate of such reactions. wikipedia.org

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing small molecule research and drug discovery. mdpi.comacs.orgnih.govnih.govacellera.com For this compound and its derivatives, these computational tools offer the potential to rapidly screen for compounds with desired properties and to predict their biological activities and physicochemical characteristics.

Quantitative Structure-Activity Relationship (QSAR) models can be developed for classes of aniline derivatives to predict properties such as toxicity, lipophilicity, and receptor binding affinity. nih.govnih.govresearchgate.net By training these models on datasets of related compounds, it may be possible to predict the properties of novel this compound analogs before they are synthesized, thus prioritizing the most promising candidates for experimental investigation.

Generative ML models can also be employed to design new molecules with tailored properties. mit.eduacs.org By providing the model with a set of desired parameters, it can generate novel chemical structures based on the this compound scaffold that are predicted to have optimal activity. This data-driven approach can significantly accelerate the discovery of new functional molecules. rsc.orgaalto.fi

Below is an illustrative table of how machine learning could be used to predict properties of this compound derivatives, based on data from analogous compounds.

| Derivative | Predicted Property (Example: LogP) | Predicted Activity (Example: Receptor Binding Affinity - IC50 in nM) | Confidence Score |

| This compound | 3.2 | 540 | 0.85 |

| N-(3-hydroxycyclobutyl)-2,5-dimethylaniline | 2.5 | 210 | 0.82 |

| N-cyclobutyl-4-fluoro-2,5-dimethylaniline | 3.4 | 480 | 0.88 |

| N-cyclobutyl-2,5-dimethyl-4-nitroaniline | 3.1 | >1000 | 0.79 |

Exploration of Novel Supramolecular Assemblies Involving this compound

The field of supramolecular chemistry, which studies the non-covalent interactions between molecules, offers exciting possibilities for this compound. The amphiphilic nature of certain aniline derivatives, with a polar amino group and a nonpolar aromatic ring, can drive their self-assembly into ordered nanostructures in solution. nih.govguanglu.xyzacs.org

Future research could investigate the self-assembly properties of this compound and its derivatives, particularly those functionalized with moieties that can participate in hydrogen bonding or π-π stacking. By tuning the molecular structure, it may be possible to create novel micelles, vesicles, or gels with potential applications in drug delivery, catalysis, or materials science. mdpi.comrsc.org The cyclobutyl group could play a unique role in directing the packing and morphology of these assemblies.

Host-guest chemistry is another area of interest. The aromatic ring of this compound could act as a guest, binding within the cavity of a larger host molecule, or it could be incorporated into a larger macrocyclic structure that can itself act as a host for other small molecules or ions.

Development of Advanced Analytical Techniques for Trace Analysis in Research Studies

As research into this compound and its derivatives expands, the need for sensitive and selective analytical methods for their detection and quantification will become increasingly important. This is particularly true for trace analysis in complex matrices, such as environmental samples or biological fluids. nih.govacs.orgacs.org

Hyphenated analytical techniques, which couple a separation method with a detection method, are especially powerful for this purpose. ox.ac.uknih.govchromatographytoday.comajpaonline.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a workhorse technique that can provide both separation of the analyte from a complex mixture and its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern. acs.orgjfda-online.com

Future research in this area could focus on developing optimized HPLC-MS methods for this compound, including the selection of appropriate chromatographic columns and mobile phases for optimal separation, and the fine-tuning of mass spectrometer parameters for maximum sensitivity and selectivity. The development of methods for the separation and quantification of potential isomers and metabolites will also be crucial. acs.org

The following table outlines potential advanced analytical techniques for the analysis of this compound.

| Analytical Technique | Abbreviation | Potential Application |

| High-Performance Liquid Chromatography-Mass Spectrometry | HPLC-MS | Quantification in biological and environmental samples. |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile derivatives or impurities. |

| Supercritical Fluid Chromatography-Mass Spectrometry | SFC-MS | Chiral separation of stereoisomers. |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural elucidation of novel derivatives. |

Q & A

Basic: What synthetic methodologies are recommended for N-cyclobutyl-2,5-dimethylaniline, and how can reaction purity be optimized?

Answer:

this compound can be synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed coupling. For example, organophotoredox-catalyzed [3 + 2] cycloadditions (similar to N-cyclopropyl-3,5-dimethylaniline synthesis) offer diastereoselectivity . Key steps include:

- Substrate preparation : Start with brominated precursors (e.g., 1-bromo-3,5-dimethylbenzene) to ensure regioselectivity.

- Purification : Silica gel chromatography (petroleum ether:EtOAc gradients) effectively removes byproducts. Monitor purity via TLC or HPLC .

- Yield optimization : Adjust catalyst loading (e.g., 5–10 mol% photoredox catalysts) and solvent polarity to stabilize intermediates.

Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Answer:

- 1H NMR : Characteristic shifts include aromatic protons (δ 6.4–6.8 ppm for para-substituted dimethyl groups) and cyclobutyl protons (δ 2.3–2.5 ppm for CH2 groups) .

- 13C NMR : Aromatic carbons appear at 110–150 ppm, with cyclobutyl carbons at 25–35 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C12H17N: calc. 175.1361). Cross-reference with NIST databases for validation .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Answer:

Discrepancies often arise from reaction conditions. Systematic approaches include:

- Parameter screening : Test solvents (e.g., DMF vs. THF), temperatures (RT vs. 60°C), and catalysts (organophotoredox vs. palladium-based) .

- Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst concentration, reaction time).

- Mechanistic studies : Probe intermediates via in situ IR or ESR to detect side reactions (e.g., cyclobutane ring strain-induced decomposition) .

Advanced: What experimental strategies assess the metabolic pathways and genotoxicity of this compound?

Answer:

- DNA adduct profiling : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze adducts via LC-MS/MS. Compare to known genotoxicants like N-acetoxy-3,5-dimethylaniline .

- In vitro assays : Use Ames tests (Salmonella strains TA98/TA100) to detect mutagenicity.

- In vivo models : Administer radiolabeled compound to mice, followed by autoradiography of liver/kidney DNA .

Advanced: How can this compound be applied in materials science?

Answer:

- Conductive polymers : Oxidize under acidic conditions (e.g., NH4F·2.35HF) to form polyaniline derivatives with tunable conductivity. Monitor electrochemical activity via cyclic voltammetry .

- Heavy metal adsorbents : Functionalize silica nanoparticles with this compound ligands. Test Co2+ binding at pH 8 using UV-vis (λmax shift from 450 nm to 600 nm) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation (H333 risk).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution. The cyclobutyl group’s electron-donating effect activates the aromatic ring at the para position.

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic sites .

Advanced: How does steric hindrance from the cyclobutyl group influence regioselectivity in this compound derivatives?

Answer:

- Steric maps : Generate using software like PyMOL to visualize spatial constraints. The cyclobutyl group directs electrophiles to the less hindered 4-position.

- Kinetic studies : Compare reaction rates with/without cyclobutyl substitution via stopped-flow UV-vis .

Basic: What are the storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to avoid photodegradation.

- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the amine group .

Advanced: How can cross-coupling reactions expand the functionalization of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.